molecular formula C9H18ClNO B6222637 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride CAS No. 2758003-04-0

1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride

Cat. No. B6222637
CAS RN: 2758003-04-0
M. Wt: 191.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride (MBH) is an organic compound used in scientific research and is a derivative of the amino acid, alanine. MBH is a novel compound that has been used in a variety of applications, from drug development to biological research. MBH has a unique chemical structure that provides a variety of advantages for laboratory experiments.

Mechanism of Action

The mechanism of action of 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride is not yet fully understood. However, it is believed that 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride binds to the active site of enzymes involved in the metabolism of amino acids, thus inhibiting their activity. Additionally, 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride has been shown to interact with cell receptors, which could explain its effects on the biochemical pathways of cells.
Biochemical and Physiological Effects
1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids, as well as to interact with cell receptors. Additionally, 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride has been found to have anti-inflammatory and anti-oxidant properties, suggesting potential therapeutic applications.

Advantages and Limitations for Lab Experiments

1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride has a number of advantages and limitations for laboratory experiments. One advantage of using 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride is stable and can be stored for long periods of time. However, 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride is a relatively expensive compound and can be difficult to obtain in large quantities.

Future Directions

There are a number of potential future directions for the use of 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride in scientific research. One potential direction is to explore the potential therapeutic applications of 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride, such as its anti-inflammatory and anti-oxidant properties. Additionally, 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride could be used to study the effects of environmental pollutants on the biochemical pathways of cells. Furthermore, 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride could be used to study the effects of drugs on the biochemical pathways of cells. Finally, 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride could be used to study the activity of enzymes involved in the metabolism of amino acids.

Synthesis Methods

The synthesis of 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride is relatively simple and can be accomplished using a variety of methods. The most common method involves the reaction of alanine with an aqueous solution of hydrochloric acid. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and the resulting product is 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride hydrochloride. The reaction is typically carried out at room temperature and the product is isolated by filtration.

Scientific Research Applications

1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, for example, to study the activity of enzymes involved in the metabolism of amino acids. 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride has also been used to study the effects of drugs on the biochemical pathways of cells. Additionally, 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride has been used to study the effects of environmental pollutants on the biochemical pathways of cells.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride' involves the reaction of 2-methoxybicyclo[2.2.1]heptan-2-amine with formaldehyde followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-methoxybicyclo[2.2.1]heptan-2-amine", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 2-methoxybicyclo[2.2.1]heptan-2-amine with formaldehyde in the presence of a catalyst to form 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine", "Step 2: Reduction of 1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine with sodium borohydride to form the corresponding amine", "Step 3: Reaction of the amine with hydrochloric acid to form the hydrochloride salt of the compound '1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine'" ] }

CAS RN

2758003-04-0

Product Name

1-{2-methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.